molecular formula C26H28N2O4S2 B11226145 6-tert-butyl-N-[2-(methylsulfanyl)phenyl]-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-tert-butyl-N-[2-(methylsulfanyl)phenyl]-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11226145
M. Wt: 496.6 g/mol
InChI Key: MALNHMXCPZGAPP-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-[2-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a tert-butyl group, and a methylsulfanyl phenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-[2-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves several steps. The synthetic route typically starts with the preparation of the benzoxazine core, followed by the introduction of the benzenesulfonyl, tert-butyl, and methylsulfanyl phenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols .

Scientific Research Applications

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-[2-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is used in various scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. In medicine, it is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties. In industry, it is used in the development of new materials or as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-[2-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Compared to other similar compounds, 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-[2-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and its resulting chemical properties. Similar compounds include other benzoxazine derivatives, such as 4-tert-butylbenzenesulfonyl chloride and 4-(methylsulfonyl)benzenesulfonyl chloride. These compounds share some structural similarities but differ in their specific functional groups and chemical reactivity .

Properties

Molecular Formula

C26H28N2O4S2

Molecular Weight

496.6 g/mol

IUPAC Name

4-(benzenesulfonyl)-6-tert-butyl-N-(2-methylsulfanylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C26H28N2O4S2/c1-26(2,3)18-14-15-22-21(16-18)28(34(30,31)19-10-6-5-7-11-19)17-23(32-22)25(29)27-20-12-8-9-13-24(20)33-4/h5-16,23H,17H2,1-4H3,(H,27,29)

InChI Key

MALNHMXCPZGAPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4SC

Origin of Product

United States

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